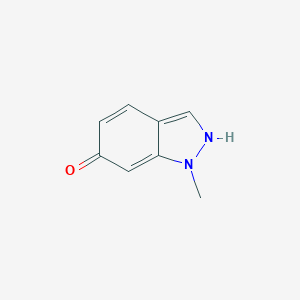

1-Methyl-1H-indazol-6-ol

Overview

Description

“1-Methyl-1H-indazol-6-ol” is a chemical compound with the molecular formula C8H8N2O . It has an average mass of 148.162 Da and a monoisotopic mass of 148.063660 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyrazole ring, with a methyl group attached to one nitrogen atom and a hydroxyl group attached to the carbon atom at the 6-position .

Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C8H8N2O, an average mass of 148.162 Da, and a monoisotopic mass of 148.063660 Da . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Antiproliferative Potential in Cancer Research

1H-Benzo[f]indazole derivatives, related to 1-Methyl-1H-indazol-6-ol, have shown promise in cancer research. Specifically, derivatives conjugated with C-protected amino acids demonstrated significant antiproliferative activity on various cancer cell lines, suggesting their potential as new anticancer agents (Molinari et al., 2015).

Structural Analysis and Supramolecular Interactions

The structural analysis of NH-indazoles, including compounds like this compound, has been a subject of interest. Studies involving X-ray crystallography and magnetic resonance spectroscopy have provided insights into their supramolecular structures and interactions (Teichert et al., 2007).

Neuroprotective Role in Parkinson's Disease Model

Research on 6-Hydroxy-1H-indazole, a related compound, revealed its neuroprotective role in a mouse model of Parkinson's disease. This study highlights the potential therapeutic applications of indazole derivatives in neurodegenerative diseases (Xiao-feng et al., 2016).

Potential in Positron Emission Tomography (PET) Imaging

Indazole derivatives have been investigated for their potential as PET probes in imaging specific enzymes, such as PIM1, an important target in cancer research (Gao et al., 2013).

Thermochemical Properties

Studies on the thermochemical properties of indazole derivatives, including 1-methyl-1H-indazole-6-carboxylic methyl ester, have provided valuable information on their enthalpy of formation. Such properties are crucial for understanding their stability and reactivity (Orozco-Guareño et al., 2019).

Synthesis and Reactivity

The synthesis and reactivity of indazole derivatives have been extensively studied. For example, regiospecific synthesis techniques for indazole isomers have been developed, contributing to the versatility of these compounds in various applications (Dandu et al., 2007).

Antibacterial and Antifungal Properties

Certain indazole derivatives have shown significant antibacterial and antifungal activities. This highlights their potential as lead compounds in the development of new antimicrobial agents (Panda et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride”, indicates that it is considered hazardous. It may cause harm if swallowed, in contact with skin, or if inhaled. It may also cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Indazole and its derivatives have attracted significant attention due to their diverse biological properties. Recent strategies for the synthesis of indazoles have been summarized, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles . These strategies could potentially be applied to the synthesis and further study of “1-Methyl-1H-indazol-6-ol”.

Mechanism of Action

- Downstream Effects : For instance, inhibition of cyclo-oxygenase-2 (COX-2) could reduce prostaglandin production .

Biochemical Pathways

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context .

Cellular Effects

Indazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on related indazole derivatives suggest that the effects can vary with dosage, and high doses may have toxic or adverse effects .

Metabolic Pathways

Indazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Properties

IUPAC Name |

1-methylindazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKUTNCHAYBXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357027 | |

| Record name | 1-Methyl-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118933-92-9 | |

| Record name | 1-Methyl-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)